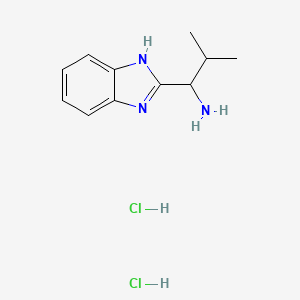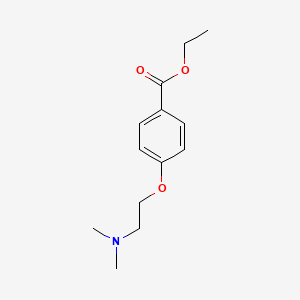
Ethyl 4-(2-(dimethylamino)ethoxy)benzoate
Overview
Description
Ethyl 4-(2-(dimethylamino)ethoxy)benzoate is an organic compound with the molecular formula C13H19NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a photoinitiator in visible light systems and has significant roles in organic synthesis and UV-curing coatings.
Mechanism of Action
Target of Action
Ethyl 4-(2-(dimethylamino)ethoxy)benzoate, also known as Ethyl 4-dimethylaminobenzoate , is a chemical compound with the molecular formula C11H15NO2 . It is primarily used as a photo-initiator , which means it absorbs light and initiates a reaction that produces radicals. These radicals can then initiate polymerization reactions, making this compound useful in various industrial applications .
Mode of Action
As a photo-initiator, this compound absorbs light and undergoes a chemical reaction to produce radicals . These radicals can then initiate polymerization reactions. The exact nature of these reactions and the resulting changes would depend on the specific compounds and conditions involved.
Biochemical Pathways
As a photo-initiator, it likely plays a role in the polymerization reactions of certain compounds . The downstream effects of these reactions would depend on the specific compounds and conditions involved.
Pharmacokinetics
As a photo-initiator, its bioavailability would likely be influenced by factors such as light exposure and the presence of other compounds that can undergo polymerization .
Result of Action
The primary result of this compound’s action as a photo-initiator is the production of radicals that can initiate polymerization reactions . This can lead to the formation of polymers from monomers, which has various applications in industries such as plastics and coatings .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by environmental factors such as light exposure and temperature . As a photo-initiator, its activity is dependent on light, and its stability could be affected by factors such as temperature and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-(dimethylamino)ethoxy)benzoate can be synthesized through several methods. One common route involves the reaction of ethylparaben with 2-dimethylaminoethyl chloride hydrochloride. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(dimethylamino)ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-(dimethylamino)ethoxy)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-(2-(dimethylamino)ethoxy)benzoate can be compared with other similar compounds such as:
Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the ethoxy group, making it less effective as a photoinitiator.
2-Ethylhexyl 4-(dimethylamino)benzoate: Used as a UV filter in sunscreens, but with different applications compared to this compound.
4-(Dimethylamino)benzoic acid ethyl ester: Another related compound with similar photoinitiating properties but different molecular targets.
This compound stands out due to its unique combination of the ethoxy and dimethylamino groups, enhancing its photoinitiating efficiency and broadening its range of applications.
Properties
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-16-13(15)11-5-7-12(8-6-11)17-10-9-14(2)3/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOLGIRJSKEGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
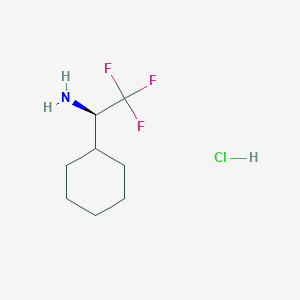

![[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid](/img/structure/B3119913.png)
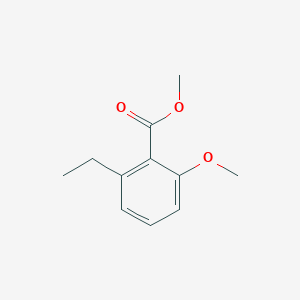
![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)
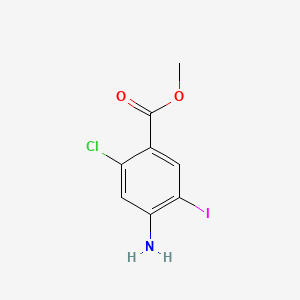
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)


![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)
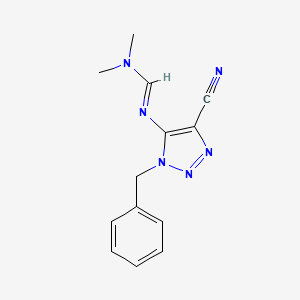
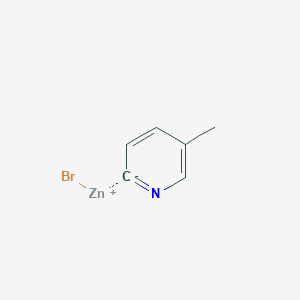
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide](/img/structure/B3119994.png)
